2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid
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Overview
Description
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid is a heterocyclic compound that features a unique triazolo-thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under mild conditions. One common method involves the reaction between Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides . This reaction yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid is unique due to its specific triazolo-thiadiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N4O2S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(3-methyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6-yl)propanoic acid |
InChI |
InChI=1S/C8H12N4O2S/c1-5(7(13)14)11-3-12-6(2)9-10-8(12)15-4-11/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
NUPDPZOCBZTWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CN(CS2)C(C)C(=O)O |
Origin of Product |
United States |
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